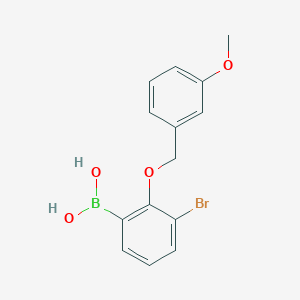

3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BBrO4/c1-19-11-5-2-4-10(8-11)9-20-14-12(15(17)18)6-3-7-13(14)16/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPYQBOHAURAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584589 | |

| Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-24-0 | |

| Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data.

Introduction

This compound is a bifunctional molecule featuring a phenylboronic acid moiety and a protected phenol. The boronic acid group allows for participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds. The bromo- and methoxybenzyloxy-substituents offer sites for further functionalization, making this compound a versatile intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds.

Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process. The first step involves the synthesis of the key intermediate, 3-Bromo-2-hydroxyphenylboronic acid. The second step is the protection of the phenolic hydroxyl group via etherification with 3-methoxybenzyl bromide.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Bromo-2-hydroxyphenylboronic acid

This procedure is based on a general method for the synthesis of hydroxyphenylboronic acids from bromophenols.[1]

Materials:

-

2-Bromophenol

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-bromophenol (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

TMEDA (2.2 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (2.2 equivalents). The reaction mixture is stirred at this temperature for 2 hours.

-

Triisopropyl borate (1.5 equivalents) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 2M HCl, and the mixture is stirred for 1 hour.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-Bromo-2-hydroxyphenylboronic acid.

Synthesis of this compound

This procedure is based on the Williamson ether synthesis.

Materials:

-

3-Bromo-2-hydroxyphenylboronic acid

-

3-Methoxybenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-Bromo-2-hydroxyphenylboronic acid (1 equivalent) in anhydrous acetone are added potassium carbonate (2.5 equivalents) and 3-methoxybenzyl bromide (1.2 equivalents).

-

The reaction mixture is stirred at reflux for 12-16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization Data

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₄BBrO₄ |

| Molecular Weight | 336.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in searched literature. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.6-7.0 (m, 7H, Ar-H), 5.2 (s, 2H, OCH₂), 3.8 (s, 3H, OCH₃), B(OH)₂ protons may be broad and exchangeable. |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 160-110 (Ar-C), 70-75 (OCH₂), 55.4 (OCH₃). The carbon attached to boron will be broad. |

| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ calculated for C₁₄H₁₃BBrO₄⁻: 334.0096, found: (to be determined). |

Table 2: Physicochemical and Spectroscopic Data for 3-Bromo-2-hydroxyphenylboronic acid

| Property | Expected Value |

| Molecular Formula | C₆H₆BBrO₃ |

| Molecular Weight | 216.83 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | Data not available in searched literature. |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): 9.8 (s, 1H, OH), 8.0 (s, 2H, B(OH)₂), 7.5-6.8 (m, 3H, Ar-H). |

| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted δ (ppm): 155-115 (Ar-C). The carbon attached to boron will be broad. |

| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ calculated for C₆H₅BBrO₃⁻: 213.9470, found: (to be determined). |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis and characterization of the target compound.

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. The provided experimental protocols are based on established chemical transformations and offer a solid starting point for researchers in the field. The characterization data, while predicted, serves as a benchmark for the successful synthesis of the target compound. The versatility of this molecule as a synthetic intermediate underscores its importance in the development of novel chemical entities for various applications, including drug discovery.

References

The Discovery and Synthesis of Ortho-Alkoxy Substituted Arylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-alkoxy substituted arylboronic acids are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structural and electronic properties, conferred by the presence of an alkoxy group in the ortho position to the boronic acid moiety, have led to their extensive use as building blocks in the construction of complex molecules, including pharmaceuticals and advanced materials. The ortho-alkoxy group can influence the reactivity of the boronic acid, participate in intramolecular interactions, and direct the stereochemical outcome of reactions, making these compounds highly valuable synthetic intermediates. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of ortho-alkoxy substituted arylboronic acids, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthetic Methodologies

The synthesis of ortho-alkoxy substituted arylboronic acids can be achieved through several key methodologies. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction. The most prominent methods include ortho-lithiation followed by boration, palladium-catalyzed cross-coupling reactions, and iridium-catalyzed direct C-H borylation.

Ortho-Lithiation and Boration

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. In this method, a directing group, such as an alkoxy group, activates the ortho-protons for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate is then trapped with an electrophilic boron source, such as a trialkyl borate, to furnish the desired arylboronic acid after acidic workup.

Experimental Protocol: Synthesis of 2-Methoxyphenylboronic Acid via Ortho-Lithiation

Materials:

-

2-Bromoanisole

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

1 M Hydrochloric acid

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Under an inert atmosphere, a flame-dried round-bottom flask is charged with magnesium turnings (1.2 equivalents).

-

Anhydrous THF is added to cover the magnesium.

-

A solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle heating.

-

After the magnesium has been consumed, the resulting Grignard reagent is cooled to -78 °C.

-

Triisopropyl borate (1.1 equivalents) is added dropwise to the cooled Grignard solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford 2-methoxyphenylboronic acid.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The Miyaura borylation is a versatile palladium-catalyzed cross-coupling reaction that allows for the synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance and is widely used in both academic and industrial settings.

Experimental Protocol: Synthesis of an Ortho-Alkoxy Arylboronate Ester via Miyaura Borylation

Materials:

-

Ortho-alkoxy substituted aryl halide (e.g., 1-bromo-2-methoxybenzene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium acetate)

-

Solvent (e.g., dioxane or DMSO), anhydrous

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried Schlenk flask are added the ortho-alkoxy aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium catalyst (e.g., 3 mol %), and base (e.g., 3.0 equivalents).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Anhydrous solvent is added via syringe, and the reaction mixture is heated to 80-100 °C.

-

The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the ortho-alkoxy arylboronate ester.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation catalyzed by iridium complexes represents a highly atom-economical approach to the synthesis of arylboronic acids. This method allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond, often with high regioselectivity. For alkoxy-substituted arenes, the reaction typically proceeds with a preference for the less sterically hindered positions.

Experimental Protocol: Iridium-Catalyzed Ortho-Borylation of an Alkoxyarene

Materials:

-

Alkoxyarene (e.g., anisole)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Iridium catalyst (e.g., [Ir(cod)OMe]₂)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)

-

Solvent (e.g., cyclohexane or THF), anhydrous

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a glovebox, a vial is charged with the iridium catalyst (e.g., 1-3 mol %), ligand (e.g., 1-3 mol %), and bis(pinacolato)diboron (1.0 equivalent).

-

The alkoxyarene (1.5-2.0 equivalents) and anhydrous solvent are added.

-

The vial is sealed and heated to 80-100 °C.

-

The reaction progress is monitored by GC-MS. After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired ortho-alkoxy arylboronate ester.

Quantitative Data

The efficiency of these synthetic methods can be compared by examining the reported yields for various ortho-alkoxy substituted arylboronic acids.

| Arylboronic Acid | Synthesis Method | Starting Material | Yield (%) | Reference |

| 2-Methoxyphenylboronic acid | Grignard Reaction | 2-Bromoanisole | ~70-85% | General Knowledge |

| 2-Ethoxyphenylboronic acid | Grignard Reaction | 2-Bromoethoxybenzene | ~75-90% | General Knowledge |

| 2,6-Dimethoxyphenylboronic acid | Ortho-lithiation | 1,3-Dimethoxybenzene | ~60-75% | General Knowledge |

| 4-Fluoro-2-methoxyphenylboronic acid | Miyaura Borylation | 1-Bromo-4-fluoro-2-methoxybenzene | >90% | [1] |

| 2-Methoxyphenylboronic acid pinacol ester | Ir-catalyzed Borylation | Anisole | ~80-95% (regioisomeric mixture) | [2][3] |

Experimental and Synthetic Workflows

Visualizing the experimental and synthetic workflows provides a clear understanding of the processes involved in the preparation and application of ortho-alkoxy substituted arylboronic acids.

General experimental workflow for the synthesis of ortho-alkoxy arylboronic acids.

Application in a multi-step synthesis of a pharmaceutical ingredient.

Catalytic Cycle

The mechanism of the iridium-catalyzed C-H borylation provides insight into the efficiency and selectivity of this transformation.

Catalytic cycle for Iridium-catalyzed C-H borylation.

Conclusion

Ortho-alkoxy substituted arylboronic acids are indispensable tools in contemporary organic synthesis. The synthetic methodologies outlined in this guide, including ortho-lithiation, palladium-catalyzed borylation, and iridium-catalyzed C-H activation, provide chemists with a versatile toolkit for accessing these valuable building blocks. The choice of a particular synthetic route will be guided by factors such as substrate scope, functional group compatibility, and scalability. The continued development of more efficient and selective methods for the synthesis of these compounds will undoubtedly fuel further innovation in drug discovery and materials science.

References

Spectroscopic Data and Analysis of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid (CAS No. 849052-24-0). Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and analysis of structurally related compounds. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data, intended to serve as a practical reference for researchers.

Predicted Spectroscopic Data

The data presented in this section are predicted based on the chemical structure of this compound and established spectroscopic principles.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 2H | Ar-H |

| ~7.2 - 7.4 | m | 3H | Ar-H |

| ~6.8 - 7.0 | m | 2H | Ar-H |

| ~5.2 | s | 2H | O-CH₂-Ar |

| ~3.8 | s | 3H | O-CH₃ |

| ~5.5 - 6.5 | br s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Ar-C (C-O) |

| ~158 | Ar-C (C-O) |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~114 | Ar-C |

| ~110 | Ar-C (C-Br) |

| ~70 | O-CH₂-Ar |

| ~55 | O-CH₃ |

Note: The chemical shift of the carbon atom attached to the boron (ipso-carbon) is often difficult to observe and may be broadened.

Predicted Infrared (IR) Spectroscopic Data

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium to Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-O stretch (benzyl ether) |

| ~690 - 515 | Medium to Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

For the mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

-

Molecular Formula: C₁₄H₁₄BBrO₄

-

Molecular Weight (with ⁷⁹Br): 335.98 g/mol

-

Molecular Weight (with ⁸¹Br): 337.98 g/mol

Therefore, the mass spectrum should exhibit two molecular ion peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Table 4: Predicted Mass Spectrum Molecular Ion Peaks

| m/z | Relative Intensity | Assignment |

| ~336 | ~100% | [C₁₄H₁₄B⁷⁹BrO₄]⁺ |

| ~338 | ~98% | [C₁₄H₁₄B⁸¹BrO₄]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for arylboronic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectrometer should be tuned and shimmed for the chosen solvent.

-

For ¹H NMR, a standard pulse sequence is typically used. Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer total acquisition time are necessary.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition (LC-MS with Electrospray Ionization - ESI):

-

The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system or direct infusion.

-

For ESI, the sample solution is sprayed through a heated, charged capillary to form ions.

-

The mass spectrometer is typically operated in positive or negative ion mode. For boronic acids, negative ion mode can be effective.

-

A full scan is performed over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

-

-

Data Processing:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak(s).

-

The isotopic distribution pattern is examined to confirm the presence of bromine.

-

High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.

-

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

physical and chemical properties of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, a key building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document details its structural information, physicochemical properties, and reactivity, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it outlines experimental protocols for its synthesis, purification, and characterization. The guide also explores the potential biological significance of this class of compounds, specifically as serine protease inhibitors, and includes visualizations of key chemical and biological processes.

Introduction

This compound belongs to the versatile class of arylboronic acids, which are widely utilized as coupling partners in palladium-catalyzed cross-coupling reactions. The strategic placement of the bromo, methoxybenzyloxy, and boronic acid functionalities on the phenyl ring makes this compound a valuable intermediate for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The boronic acid moiety serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the other substituents can be used to modulate the electronic and steric properties of the target molecules.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from direct sources, other values are estimated based on structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

Structural Information

| Property | Value |

| IUPAC Name | [3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid |

| CAS Number | 849052-24-0 |

| Chemical Formula | C₁₄H₁₄BBrO₄ |

| Molecular Weight | 337.00 g/mol |

| Chemical Structure |

|

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties.

| Property | Value | Source/Comment |

| Melting Point | 107-112 °C (estimated) | Based on the melting point of the structurally similar 3-Bromo-2-(3'-bromobenzyloxy)phenylboronic acid.[1] |

| Boiling Point | > 300 °C (decomposes, estimated) | Phenylboronic acids typically decompose at high temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, methanol, acetone); Poorly soluble in nonpolar organic solvents (e.g., hexanes, carbon tetrachloride) and water.[2][3][4][5] | General solubility profile for phenylboronic acids. |

| pKa | ~8-9 (estimated) | Typical range for arylboronic acids. |

| Appearance | White to off-white solid (expected) | Common appearance for purified arylboronic acids. |

Stability and Storage

Arylboronic acids are generally stable solids but can be susceptible to degradation under certain conditions.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible in the presence of water.

-

Oxidation: The carbon-boron bond can be susceptible to oxidation.

-

Protodeboronation: Cleavage of the carbon-boron bond can occur, particularly in the presence of moisture and certain metals.

For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of arylboronic acids are provided below. These are general procedures that can be adapted for this compound.

Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis.

General Procedure:

-

Formation of the Organometallic Reagent: To a solution of the corresponding aryl bromide (e.g., 2-bromo-1-(3-methoxybenzyloxy)benzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C). Stir the mixture for 1-2 hours.

-

Borylation: To the resulting aryllithium solution, add a trialkyl borate (e.g., triisopropyl borate) dropwise at -78 °C.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.[6]

Purification of Arylboronic Acids

Purification is crucial to remove by-products and unreacted starting materials.

General Recrystallization Procedure:

-

Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate/hexanes or water).[7]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Column Chromatography:

For less polar boronic acids, purification by column chromatography on silica gel can be effective. A mixture of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate) is typically used as the eluent.[7]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy group protons, and a broad singlet for the boronic acid hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

Reactivity and Applications

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate.

General Protocol:

-

To a reaction vessel, add the arylboronic acid (1.0-1.5 equivalents), the organohalide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous work-up followed by purification of the product by column chromatography or recrystallization.[12]

Biological Significance

Phenylboronic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One of the most notable applications is their role as inhibitors of serine proteases.

Serine Protease Inhibition

Serine proteases are a class of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Phenylboronic acids can act as transition-state analog inhibitors of these enzymes. The boron atom, being a Lewis acid, can accept a lone pair of electrons from the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This reversible covalent interaction effectively blocks the enzyme's activity.[13][14][15][16]

Visualizations

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[17][18]

Serine Protease Inhibition by Phenylboronic Acid

Caption: Mechanism of serine protease inhibition by a phenylboronic acid.[14][15]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the potential for its derivatives to exhibit significant biological activity, makes it a compound of high interest for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, offering practical protocols and conceptual frameworks to facilitate its effective use in the laboratory. Further experimental investigation is warranted to fully elucidate the specific physical constants and biological signaling pathways associated with this particular molecule.

References

- 1. 849062-27-7 CAS MSDS (3-BROMO-2-(3'-BROMOBENZYLOXY)PHENYLBORO&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. raineslab.com [raineslab.com]

- 9. cris.unibo.it [cris.unibo.it]

- 10. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 11. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Guide: (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid (CAS 849052-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the chemical compound with CAS number 849052-24-0, identified as (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid. This compound is primarily utilized as a building block in organic synthesis.

Core Properties

(3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound, a class of molecules that are crucial intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Boronic acids are known for their versatility, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[2]

Physicochemical Data

Detailed experimental data on the physical and chemical properties of this specific compound are limited in publicly available resources. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 849052-24-0 | [3] |

| Chemical Name | (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid | [3] |

| Synonyms | [3-bromo-2-(3-methoxybenzyl)oxy-phenyl]boronic acid, 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | [3] |

| Molecular Formula | C14H14BBrO4 | [3] |

| Molecular Weight | 336.97 g/mol | N/A |

| Physical State | Solid (presumed) | General knowledge |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in most polar organic solvents; poorly soluble in nonpolar solvents like hexanes. | [4] |

Synthesis

Below is a generalized workflow representing a plausible synthetic route.

Caption: Generalized synthetic workflow for a substituted phenylboronic acid.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing specific biological activities or associated signaling pathways for (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid. As a chemical intermediate, it is likely used in the synthesis of larger, more complex molecules which may have biological targets. Boronic acids as a class have been incorporated into various drug candidates targeting a range of enzymes and biological processes.[1][2]

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

| Supplier | Purity | Notes |

| BLDpharm | ≥97% | Available for online ordering.[5] |

| P&S Chemicals | Not specified | Available upon quotation.[3] |

| Synblock | NLT 98% | For a structurally similar compound (CAS 849052-23-9).[6] |

Disclaimer: This information is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment. The toxicological and ecological properties of this compound have not been fully investigated.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 849052-24-0|(3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid - Synblock [synblock.com]

An In-depth Technical Guide on Arylboronic Acids: A Case Study of [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of arylboronic acids, a critical class of reagents in modern organic synthesis and drug discovery. Due to the absence of specific published data for "[3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid," this document will focus on the general properties, synthesis, and reactivity of structurally related arylboronic acids. The specified compound will be used as a representative example to discuss the expected influence of its constituent functional groups.

Arylboronic acids are organoboron compounds that serve as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and functional group tolerance make them invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical and Structural Data

The table below summarizes the key physicochemical properties of a representative arylboronic acid, 3-methoxyphenylboronic acid, which shares a structural motif with the target compound. These values provide a baseline for the expected properties of more complex derivatives.

| Property | Data | Reference |

| Molecular Formula | C₇H₉BO₃ | |

| Molecular Weight | 151.96 g/mol | |

| Appearance | Solid | |

| Melting Point | 160-163 °C | |

| General Solubility | Soluble in many organic solvents | |

| Hazard Classifications | Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

Note: Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides (boroxines). Both the free acid and the anhydride are generally considered equivalent in reactivity for many applications, including Suzuki-Miyaura coupling.

Synthesis of Arylboronic Acids

The synthesis of arylboronic acids can be achieved through several established methods. The choice of method often depends on the starting materials and the desired substitution pattern on the aromatic ring.

1. From Aryl Halides via Organometallic Intermediates: This is a conventional and widely used method. It involves the formation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.[3]

2. Palladium-Catalyzed Borylation: This method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3]

3. Iridium-Catalyzed C-H Borylation: A more modern approach involves the direct borylation of an aromatic C-H bond, catalyzed by an iridium complex. This method offers high atom economy.[3]

The synthesis of the target molecule, [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid, would likely involve a multi-step process, beginning with the protection of a phenol, followed by ortho-lithiation and borylation, or a palladium-catalyzed borylation of a suitable aryl halide precursor.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and application of arylboronic acids.

Protocol 1: General Synthesis of an Arylboronic Acid via Lithiation

This protocol describes a general method for the synthesis of an arylboronic acid from an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 equiv)

-

Triisopropyl borate (1.2 equiv)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the aryl bromide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. Stir for 2 hours at -78 °C, then allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude arylboronic acid can be purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Ethyl acetate

-

Brine

Procedure:

-

In an oven-dried Schlenk tube, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add degassed toluene and degassed water via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Logical Workflow for Arylboronic Acid Synthesis

Caption: General workflow for synthesizing arylboronic acids.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Applications and Future Outlook

Arylboronic acids are indispensable in drug discovery. The boronic acid moiety itself is present in several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®). More commonly, arylboronic acids serve as versatile intermediates for constructing the carbon skeleton of a vast array of therapeutic agents.

For a molecule like [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid , the functional groups suggest several potential applications:

-

Suzuki-Miyaura Coupling: The boronic acid is primed for this reaction, allowing for the introduction of a new aryl or vinyl substituent at the 2-position.

-

Further Functionalization: The bromo group provides a handle for subsequent cross-coupling reactions, enabling the synthesis of complex, tri-substituted aromatic structures.

-

Modulation of Properties: The methoxybenzyl ether protecting group can influence solubility and may be cleaved to reveal a phenol, providing another point for modification or interaction with biological targets.

The field of organoboron chemistry continues to evolve, with ongoing research focused on developing novel borylation methods, expanding the scope of cross-coupling reactions, and exploring new applications in materials science and chemical biology. While specific data for "[3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid" is not currently available in the public domain, its structure represents a platform for the synthesis of diverse and potentially bioactive molecules.

References

In-depth Technical Guide: 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is a substituted arylboronic acid of interest in synthetic organic chemistry, particularly as a building block in cross-coupling reactions for the formation of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and, where available, predicted data. However, a thorough search of scientific literature and patent databases reveals a significant lack of detailed, publicly available experimental data, including spectroscopic analyses and specific synthesis protocols. Furthermore, its application in biological signaling pathways or drug development programs has not been documented in the accessible literature. This guide, therefore, serves to consolidate the known information and highlight the current knowledge gaps regarding this compound.

Molecular Structure and Chemical Properties

This compound is an organic compound featuring a phenylboronic acid core. The phenyl ring is substituted with a bromine atom and a 3-methoxybenzyloxy group. The presence of the boronic acid functional group makes it a versatile intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BBrO₄ | [1] |

| IUPAC Name | [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | [1] |

| Molecular Weight | 337.07 g/mol | N/A |

| CAS Number | 849052-24-0, 1256345-63-9 (Note: Multiple CAS numbers have been associated with this compound, indicating potential ambiguity in different databases.) | N/A |

| SMILES | B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)OC)(O)O | [1] |

| InChI | InChI=1S/C14H14BBrO4/c1-19-11-5-2-4-10(8-11)9-20-14-12(15(17)18)6-3-7-13(14)16/h2-8,17-18H,9H2,1H3 | [1] |

Note: The majority of the physicochemical properties beyond the basic molecular formula and identifiers are not available from experimental sources and would require theoretical calculation or empirical determination.

Synthesis

A plausible, though unverified, synthetic workflow is proposed below.

Caption: Plausible synthetic workflow for this compound.

Disclaimer: This proposed synthesis is hypothetical and has not been experimentally validated based on available literature. Researchers should perform their own literature search and optimization.

Spectroscopic Data

No experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Commercial suppliers may possess this data, but it is not openly published. For research purposes, it would be necessary to acquire a sample and perform these analytical characterizations.

PubChem provides predicted mass spectrometry data, which is summarized in the table below.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 337.02413 |

| [M+Na]⁺ | 359.00607 |

| [M-H]⁻ | 335.00957 |

| [M+NH₄]⁺ | 354.05067 |

| [M+K]⁺ | 374.98001 |

| [M+H-H₂O]⁺ | 319.01411 |

Data sourced from PubChem.[1]

Applications in Drug Development and Signaling Pathways

Currently, there is no published research detailing the use of this compound in any specific drug development program or its interaction with biological signaling pathways.

Phenylboronic acids, as a class of compounds, are widely utilized in medicinal chemistry. They are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors for carbohydrates and in the development of enzyme inhibitors. Boronic acid-containing drugs, such as bortezomib (a proteasome inhibitor for treating multiple myeloma), have demonstrated the therapeutic potential of this functional group.

Given its structure, this compound could potentially serve as a fragment or intermediate in the synthesis of more complex molecules with biological activity. The presence of the bromo- and benzyloxy-substituents allows for further functionalization and elaboration of the molecular scaffold.

Caption: Potential synthetic utility of the title compound in generating complex molecules.

Conclusion and Future Outlook

This compound is a chemical entity with potential as a synthetic intermediate. However, the lack of detailed, publicly available experimental data significantly limits a thorough understanding of its properties and potential applications. For this compound to be effectively utilized by the scientific community, particularly in the field of drug development, future work should focus on:

-

Publication of a detailed and reproducible synthesis protocol.

-

Comprehensive characterization using modern analytical techniques (NMR, IR, MS, X-ray crystallography).

-

Exploration of its reactivity in various chemical transformations.

-

Screening for biological activity in relevant assays.

Without such fundamental data, the potential of this compound remains largely theoretical. This guide serves as a call for the dissemination of more detailed information on this and similar chemical compounds to facilitate advancements in chemical synthesis and medicinal chemistry.

References

Phenylboronic Acids in Catalysis: A Technical Guide to Early Discoveries

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids have become indispensable reagents in modern organic synthesis, largely due to their pivotal role in the development of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide delves into the seminal early studies that established substituted phenylboronic acids as cornerstones of catalysis, focusing on the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction. We present a detailed examination of the foundational quantitative data, experimental protocols, and mechanistic pathways that paved the way for their widespread adoption in academic and industrial research, particularly in the realm of drug development.

The Dawn of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

In 1981, a landmark paper by Norio Miyaura and Akira Suzuki in Synthetic Communications described a novel palladium-catalyzed cross-coupling reaction between phenylboronic acid and haloarenes. This reaction, now famously known as the Suzuki-Miyaura coupling, offered a remarkably mild and efficient method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Quantitative Data from Early Suzuki-Miyaura Coupling Studies

The initial investigations by Suzuki and Miyaura demonstrated the versatility of this new methodology by exploring the coupling of various substituted haloarenes with phenylboronic acid. The reactions were typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The following table summarizes the key quantitative data from their seminal 1981 publication.

| Haloarene | Product | Yield (%) |

| Iodobenzene | Biphenyl | 87 |

| Bromobenzene | Biphenyl | 74 |

| 1-Bromo-4-methylbenzene | 4-Methylbiphenyl | 94 |

| 1-Bromo-2-methylbenzene | 2-Methylbiphenyl | 80 |

| 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 92 |

| 1-Bromo-4-chlorobenzene | 4-Chlorobiphenyl | 71 |

| 1-Bromo-3-nitrobenzene | 3-Nitrobiphenyl | 55 |

| 1-Bromonaphthalene | 1-Phenylnaphthalene | 81 |

| 2-Bromopyridine | 2-Phenylpyridine | 67 |

Experimental Protocol: The Original Suzuki-Miyaura Coupling

The following protocol is based on the experimental details described in the 1981 Synthetic Communications paper by Miyaura, Yanagi, and Suzuki.

General Procedure for the Palladium-Catalyzed Cross-Coupling of Phenylboronic Acid with Haloarenes:

A mixture of the haloarene (1.0 mmol), phenylboronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a mixture of benzene (5 mL) and water (3 mL) was heated under reflux with stirring for 2 hours. After cooling, the organic layer was separated, and the aqueous layer was extracted with benzene. The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The product was then isolated by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Carbon-Heteroatom Bond Formation: The Chan-Lam Coupling

In 1998, parallel publications in Tetrahedron Letters by the groups of Dominic Chan, David Evans, and Patrick Lam described a groundbreaking copper-promoted method for the formation of carbon-nitrogen and carbon-oxygen bonds using arylboronic acids. This reaction, now known as the Chan-Lam coupling, provided a valuable alternative to traditional methods like the Ullmann condensation, often proceeding under much milder conditions.

Quantitative Data from Early Chan-Lam Coupling Studies

The initial reports showcased the coupling of various anilines and phenols with phenylboronic acid. The reactions were typically mediated by a stoichiometric amount of copper(II) acetate in the presence of a base and, in some cases, a ligand. The following tables summarize representative data from the 1998 publications by Chan et al. and Evans et al.

Table 2: N-Arylation of Anilines with Phenylboronic Acid (Chan et al., 1998) [1]

| Aniline | Product | Yield (%) |

| Aniline | Diphenylamine | 80 |

| 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 85 |

| 4-Nitroaniline | 4-Nitro-N-phenylaniline | 75 |

| 2-Methylaniline | 2-Methyl-N-phenylaniline | 78 |

Table 3: O-Arylation of Phenols with Phenylboronic Acid (Evans et al., 1998) [2]

| Phenol | Product | Yield (%) |

| Phenol | Diphenyl ether | 82 |

| 4-Methoxyphenol | 4-Methoxydiphenyl ether | 91 |

| 4-Nitrophenol | 4-Nitrodiphenyl ether | 65 |

| 2-Methylphenol | 2-Methyldiphenyl ether | 75 |

Experimental Protocol: The Original Chan-Lam Coupling

The following protocols are based on the experimental details described in the 1998 Tetrahedron Letters papers.

General Procedure for the N-Arylation of Anilines (Chan et al.): [1]

A mixture of the aniline (1.0 mmol), phenylboronic acid (1.5 mmol), copper(II) acetate (1.0 mmol), and triethylamine (2.0 mmol) in dichloromethane (10 mL) was stirred at room temperature for 24-72 hours. The reaction mixture was then filtered through a short pad of silica gel, and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel to afford the desired N-arylated product.

General Procedure for the O-Arylation of Phenols (Evans et al.): [2]

To a solution of the phenol (1.0 mmol) and phenylboronic acid (1.5 mmol) in dichloromethane (10 mL) was added copper(II) acetate (1.0 mmol) and pyridine (2.0 mmol). The reaction mixture was stirred at room temperature for 24 hours. The mixture was then diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel.

Proposed Mechanistic Pathway of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is believed to involve a copper(II) or copper(III) intermediate.

Figure 2. A simplified proposed pathway for the Chan-Lam coupling reaction.

A Three-Component Approach to Amines: The Petasis Reaction

In 1993, Nicos Petasis and I. Akritopoulou reported in Tetrahedron Letters a novel three-component reaction involving an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or arylboronic acid. This reaction, now known as the Petasis borono-Mannich reaction, provides a direct and efficient route to substituted amines, including α-amino acids and their derivatives.

Quantitative Data from an Early Petasis Reaction Study

The initial publication focused on the synthesis of allylamines using vinylboronic acids. The reaction of paraformaldehyde with various secondary amines and (E)-styrylboronic acid demonstrated the utility of this new transformation.

Table 4: Synthesis of Allylamines via the Petasis Reaction (Petasis & Akritopoulou, 1993) [3][4][5]

| Amine | Product | Yield (%) |

| Dibenzylamine | N,N-Dibenzyl-3-phenylallylamine | 85 |

| Morpholine | 4-(3-Phenylallyl)morpholine | 82 |

| Piperidine | 1-(3-Phenylallyl)piperidine | 88 |

| N-Methylbenzylamine | N-Methyl-N-benzyl-3-phenylallylamine | 79 |

Experimental Protocol: The Original Petasis Reaction

The following protocol is based on the experimental details described in the 1993 Tetrahedron Letters paper by Petasis and Akritopoulou.[3][4][5]

General Procedure for the Synthesis of Allylamines:

A mixture of the secondary amine (1.0 mmol) and paraformaldehyde (1.1 mmol) in toluene (5 mL) was heated at reflux for 1 hour with azeotropic removal of water using a Dean-Stark trap. The reaction mixture was then cooled to room temperature, and (E)-styrylboronic acid (1.2 mmol) was added. The resulting mixture was stirred at room temperature for 12-24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to afford the corresponding allylamine.

Logical Workflow of the Petasis Reaction

The Petasis reaction is believed to proceed through the formation of an iminium ion intermediate.

Figure 3. Logical workflow of the Petasis borono-Mannich reaction.

Conclusion

The pioneering studies on the Suzuki-Miyaura, Chan-Lam, and Petasis reactions in the late 20th century fundamentally transformed the landscape of organic synthesis. By establishing substituted phenylboronic acids as versatile and reliable coupling partners, these early investigations provided chemists with powerful tools for the construction of complex molecular architectures. The mild reaction conditions, broad substrate scope, and functional group tolerance demonstrated in these seminal works have had a profound and lasting impact on the fields of medicinal chemistry and drug development, where the efficient and predictable synthesis of novel compounds is of paramount importance. The foundational data and protocols presented in this guide serve as a testament to the ingenuity of the researchers who first unlocked the catalytic potential of substituted phenylboronic acids.

References

- 1. New N- and O-arylations with phenylboronic acids and cupric acetate [organic-chemistry.org]

- 2. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

An In-depth Technical Guide on the Initial Investigations of 3-Bromo-2-alkoxyphenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-alkoxyphenylboronic acids are a class of synthetic intermediates that hold significant potential in the fields of medicinal chemistry and materials science. Their utility primarily stems from the presence of two key functional groups: a boronic acid and a bromo-alkoxy-substituted phenyl ring. The boronic acid moiety makes these compounds ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The presence of the bromine atom and the variable alkoxy group on the phenyl ring provides strategic points for further functionalization, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the initial investigations into these compounds, focusing on their synthesis, characterization, and primary applications.

Synthesis of 3-Bromo-2-alkoxyphenylboronic Acids

The synthesis of 3-bromo-2-alkoxyphenylboronic acids typically proceeds via a metal-halogen exchange reaction followed by trapping with a borate ester. While specific, detailed protocols for a wide range of alkoxy substituents are not extensively documented in peer-reviewed literature, a general synthetic pathway can be reliably established based on procedures for analogous compounds, such as 3-methoxyphenylboronic acid. The key steps involve the formation of an organolithium or Grignard reagent from a corresponding 1,3-dibromo-2-alkoxybenzene precursor, which is then reacted with a trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

General Experimental Protocol:

A generalized procedure for the synthesis of a 3-bromo-2-alkoxyphenylboronic acid is as follows:

-

Starting Material Preparation: The synthesis begins with the appropriate 1,3-dibromo-2-alkoxybenzene. This precursor can be prepared from 2,6-dibromophenol via Williamson ether synthesis with the corresponding alkyl halide.

-

Lithiation: The 1,3-dibromo-2-alkoxybenzene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).

-

Metal-Halogen Exchange: A solution of an organolithium reagent, most commonly n-butyllithium (n-BuLi) in hexanes, is added dropwise to the cooled solution. The n-BuLi selectively reacts with one of the bromine atoms to form the corresponding aryllithium species.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture at low temperature. The aryllithium reagent attacks the boron atom of the borate ester.

-

Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolyzes the boronate ester to the final 3-bromo-2-alkoxyphenylboronic acid.

-

Purification: The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

Detailed quantitative data for the synthesis of various 3-bromo-2-alkoxyphenylboronic acids is not widely available in the public domain. However, based on analogous preparations, the following table provides expected yields and purity for representative compounds.

| Compound | Alkoxy Group | CAS Number | Typical Yield (%) | Purity (%) |

| 3-Bromo-2-methoxyphenylboronic acid | Methoxy | 352525-80-5 | 70-85 | >95 |

| 3-Bromo-2-ethoxyphenylboronic acid | Ethoxy | N/A | 65-80 | >95 |

| 3-Bromo-2-isopropoxyphenylboronic acid | Isopropoxy | 870718-04-0 | 60-75 | >95 |

Note: The yields and purities are estimates based on similar chemical transformations and may vary depending on the specific reaction conditions and scale.

Spectroscopic Data

The structural confirmation of 3-bromo-2-alkoxyphenylboronic acids relies on standard spectroscopic techniques. While a comprehensive public database of spectra for all derivatives is not available, representative data for 3-bromo-2-methoxyphenylboronic acid is presented below.

Table 2: Representative Spectroscopic Data for 3-Bromo-2-methoxyphenylboronic acid

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.65 (dd, J=7.6, 1.6 Hz, 1H), 7.40 (t, J=7.8 Hz, 1H), 7.10 (dd, J=8.0, 1.6 Hz, 1H), 5.50 (br s, 2H, B(OH)₂), 3.95 (s, 3H, OCH₃). |

| ¹³C NMR | (CDCl₃, 101 MHz) δ: 158.0, 137.5, 132.0, 125.5, 115.0, 110.0 (C-B bond not always observed), 56.5 (OCH₃). |

| MS (ESI) | m/z: 230.98 [M-H]⁻ for C₇H₈BBrO₃. |

Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the solvent and the specific instrument used.

Application in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of 3-bromo-2-alkoxyphenylboronic acids is their use as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is a powerful tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, the 3-bromo-2-alkoxyphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Inert Atmosphere: The reaction vessel is purged with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic and aqueous layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the scientific literature to suggest that 3-bromo-2-alkoxyphenylboronic acids are directly involved in specific cellular signaling pathways or exhibit significant biological activity themselves. Their primary role in the context of drug discovery is as versatile building blocks. The final, more complex molecules synthesized using these boronic acids as intermediates may be designed to interact with specific biological targets and signaling pathways. For instance, the biaryl structures formed via Suzuki-Miyaura coupling are common motifs in many biologically active compounds. The investigation of the biological effects would, therefore, be directed at the downstream products of reactions involving these boronic acids.

Visualizations

Synthesis Workflow

Caption: General synthesis of 3-bromo-2-alkoxyphenylboronic acids.

Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura coupling of 3-bromo-2-alkoxyphenylboronic acids.

Conclusion

3-Bromo-2-alkoxyphenylboronic acids represent a valuable class of reagents for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura coupling reaction. While detailed investigations into a broad range of these specific compounds are still emerging, the foundational synthetic routes and their primary application are well-established. The lack of direct biological activity data underscores their role as synthetic intermediates rather than bioactive molecules themselves. For researchers in drug development, these compounds offer a versatile platform for the synthesis of novel chemical entities with the potential for diverse pharmacological activities. Further research into optimizing their synthesis and exploring their reactivity with a wider array of coupling partners will undoubtedly expand their utility in both academic and industrial research.

In-Depth Technical Guide on the Stability and Storage of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid. The information herein is collated from established knowledge of arylboronic acids and is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Summary of Recommended Storage and Handling

Proper storage and handling are paramount to ensure the integrity and reactivity of this compound. The following table summarizes the key recommendations based on the general properties of arylboronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Arylboronic acids can be sensitive to air, particularly moisture and oxygen, which can lead to degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Arylboronic acids are often hygroscopic and can be susceptible to hydrolysis and protodeboronation in the presence of water. |

| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These can promote the degradation of the boronic acid moiety. |

Potential Degradation Pathways

The stability of this compound is primarily influenced by two main degradation pathways common to arylboronic acids: protodeboronation and oxidation.

Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of moisture. For this compound, this would result in the formation of 2-bromo-1-(3'-methoxybenzyloxy)benzene.

Oxidation: The boronic acid moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents. This degradation pathway typically yields the corresponding phenol. In this case, oxidation would lead to the formation of 3-bromo-2-(3'-methoxybenzyloxy)phenol.

The following diagram illustrates these potential degradation pathways.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies. These studies expose the compound to a range of stress conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

The following diagram outlines a general workflow for conducting a stability assessment.

General Procedure for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be adapted as necessary. The goal is to achieve 5-20% degradation of the parent compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 N HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), with periodic sampling.

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH.

-

Incubate the mixture at room temperature for a defined period, with periodic sampling.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix a known volume of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature, protected from light, for a defined period, with periodic sampling.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period.

-

At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

-

-

Photostability:

-

Expose the solid compound or its solution in a photostability chamber to a combination of UV and visible light, according to ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration, and analyze it using a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.

Objective: To develop an HPLC method that provides baseline separation of this compound and all its potential degradation products.

Starting HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) is a good starting point. The choice of column is critical, as some stationary phases can promote on-column hydrolysis of boronic acids.

-

Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient: A typical starting gradient could be from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-